molecular formula C22H23ClN2O2 B11030830 (1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11030830
M. Wt: 382.9 g/mol
InChI Key: OFHUNHYLXSHYJE-UHFFFAOYSA-N
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Description

The compound (1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl derivative and subject it to a series of reactions including imination, cyclization, and alkylation to introduce the ethoxy and trimethyl groups. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-[(3-chlorophenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a pyrroloquinoline core makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

3-(3-chlorophenyl)imino-6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H23ClN2O2/c1-5-27-16-10-17-13(2)12-22(3,4)25-20(17)18(11-16)19(21(25)26)24-15-8-6-7-14(23)9-15/h6-11,13H,5,12H2,1-4H3

InChI Key

OFHUNHYLXSHYJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=NC4=CC(=CC=C4)Cl)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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